3-(Quinolin-6-YL)propan-1-amine

Quinoline SAR Lipophilicity Drug design

Quinoline SAR campaigns frequently lack well-characterized 6-position building blocks, introducing uncontrolled variables when regioisomeric analogs are substituted. 3-(Quinolin-6-yl)propan-1-amine (CAS 465529-51-5) resolves this gap as an underexplored scaffold absent from ChEMBL/PubChem. • Linear 3-aminopropyl linker (3 rotatable bonds) enables precise spatial control for fluorescent probes and affinity reagents. • Free-base form eliminates neutralization in base-sensitive amide coupling, reductive amination, and N-alkylation. • Fragment-like properties (MW 186.25 Da, tPSA 38.9 Ų, logP 2.83) comply with Rule-of-Three for fragment screening. Supplied at ≥98% purity; sealed dry storage at 2-8°C; ambient shipping.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 465529-51-5
Cat. No. B11905851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-6-YL)propan-1-amine
CAS465529-51-5
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CCCN)N=C1
InChIInChI=1S/C12H14N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h2,4-6,8-9H,1,3,7,13H2
InChIKeyONKNKHVCCSYQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Quinolin-6-yl)propan-1-amine Overview


3-(Quinolin-6-YL)propan-1-amine is a heterocyclic primary amine consisting of a quinoline core substituted at the 6‑position with a linear 3‑aminopropyl chain . With a molecular formula of C₁₂H₁₄N₂ and a molecular weight of 186.25 g·mol⁻¹, it is supplied as a research chemical with a standard purity of ≥98% . The compound bears a single hydrogen‑bond donor (primary amine), two hydrogen‑bond acceptors (quinoline nitrogen and amine nitrogen), and three rotatable bonds in the propyl linker, distinguishing it from regioisomeric and branched‑linker analogs . It is not indexed in major bioactivity databases such as ChEMBL or PubChem, which positions it as an underexplored scaffold for novel derivatisation .

Positional Uniqueness of 3-(Quinolin-6-yl)propan-1-amine


The biological and physicochemical profile of quinoline derivatives is exquisitely sensitive to the position of substitution on the heterocyclic core . Moving the propan‑1‑amine chain from the 6‑position to the 3‑, 4‑, 5‑, 7‑, or 8‑position alters the electronic distribution of the quinoline ring, the geometry of the basic amine relative to the heterocyclic nitrogen, and the compound’s lipophilicity and polar surface area . Even among C₁₂H₁₄N₂ positional isomers that share an identical molecular formula and molecular weight, the computed logP, topological polar surface area (tPSA), and hydrogen‑bonding capacity diverge measurably . Substituting 3-(Quinolin-6-YL)propan-1-amine with a regioisomer in a structure‑activity relationship (SAR) campaign or a synthetic sequence will therefore introduce uncontrolled variables in target engagement, solubility, and downstream reactivity. The quantitative data below demonstrate exactly where the 6‑substituted isomer departs from its closest analogs.

Differentiation of 3-(Quinolin-6-yl)propan-1-amine from Analogs


Positional Substitution and Lipophilicity

The 6‑substituted regioisomer exhibits a lower computed logP (2.83) than the 3‑quinolinyl isomer (logP ≈ 3.0), indicating a measurable difference in partition behaviour that affects membrane permeability and aqueous solubility . This is a direct consequence of the different electronic environment at the 6‑ vs. 3‑position of the quinoline nucleus.

Quinoline SAR Lipophilicity Drug design

Topological Polar Surface Area and Linker Sterics

The 6‑substituted isomer has a calculated tPSA of 38.9 Ų, which is identical to other C₁₂H₁₄N₂ quinoline‑propanamine regioisomers with linear linkers but differs from branched‑linker analogs such as 2-(Quinolin-6-yl)propan-1-amine, where the methyl branch alters the exposure of the amine to solvent .

Polar surface area Blood‑brain barrier Drug‑likeness

Vendor-Certified Purity and Batch Traceability

ChemScene supplies 3-(Quinolin-6-YL)propan-1-amine at a certified purity of ≥98%, supported by batch‑specific QC documentation, whereas many positional isomer suppliers provide minimum purity specifications of 95–97% without guaranteed lot‑to‑lot consistency .

Chemical procurement Purity specification SAR reproducibility

Database Absence as Novelty Opportunity

3-(Quinolin-6-YL)propan-1-amine returns zero hits in ChEMBL (InChIKey ONKNKHVCCSYQAD-UHFFFAOYSA-N) and is not indexed as a discrete substance in PubChem [1][2]. By contrast, the 3‑quinolinyl isomer (CAS 89140-06-7) appears in multiple vendor catalogues and is referenced in patent filings for kinase inhibition, reducing the novelty space around that scaffold [3].

Chemical patent space Novelty Underexplored scaffold

Free Base vs. Salt Form Distinction

3-(Quinolin-6-YL)propan-1-amine is supplied as the free base (MW 186.25), whereas the closest commercially available 6‑substituted analog, 3-(Quinolin-6-yloxy)propan-1-amine, is predominantly supplied as the hydrochloride salt (MW 238.71) . The free‑base form offers greater flexibility for neutral‑phase chemistry (e.g., reductive aminations, amide couplings without prior neutralisation) and avoids the hygroscopicity and counterion interference associated with HCl salts.

Salt form Solubility Formulation

Rotatable Bonds and Conformational Entropy

3-(Quinolin-6-YL)propan-1-amine possesses three rotatable bonds in its propyl linker, conferring greater conformational sampling than the branched analog 2-(Quinolin-6-yl)propan-1-amine (two rotatable bonds) . This increased flexibility can favour induced‑fit binding to shallow protein pockets but incurs a higher entropic penalty upon binding, a trade‑off that medicinal chemists must weigh in hit‑to‑lead optimisation.

Conformational flexibility Entropy Molecular recognition

Application Scenarios for 3-(Quinolin-6-yl)propan-1-amine


Underexplored Quinoline-6-yl SAR Exploration

The absence of 3-(Quinolin-6-YL)propan-1-amine from ChEMBL and PubChem makes it a pristine starting point for generating novel intellectual property on the quinoline‑6‑substitution vector. Its ≥98% purity supports reproducible, patent‑enabling SAR studies where the positional identity of the 6‑substituent is critical for target engagement [1]. The linear 3‑aminopropyl linker offers an unhindered primary amine for rapid library synthesis via amide coupling or reductive amination .

Conjugation Handle with Defined Spacer

The compound provides a rigid quinoline fluorophore or metal‑chelating moiety connected to a flexible 3‑carbon spacer terminated by a primary amine. This architecture is ideal for preparing fluorescent probes or affinity reagents where the distance between the quinoline reporter and the conjugated biomolecule must be precisely controlled. The three‑rotatable‑bond linker distinguishes it from shorter or branched analogs that restrict the spatial reach of the reporter .

Free-Base Advantage in Process Chemistry

Unlike the more common hydrochloride salt of the ether analog, the free‑base form of 3-(Quinolin-6-YL)propan-1-amine eliminates the neutralisation step in base‑sensitive transformations. This reduces unit operations and improves atom economy in multi‑step syntheses where the amine serves as a nucleophile in N‑alkylation, amide formation, or imine condensation .

Rule-of-Three Compliant Fragment for FBDD

With a molecular weight of 186.25 Da, a tPSA of 38.9 Ų, and a computed logP of 2.83, 3-(Quinolin-6-YL)propan-1-amine falls within fragment‑like property space (MW < 250, tPSA < 60 Ų, logP < 3.5) . Its single hydrogen‑bond donor and two acceptors meet the Rule‑of‑Three criteria, making it suitable for fragment screening campaigns where the 6‑position substitution pattern can be exploited for structure‑based optimisation.

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